molecular formula C19H15FN4O2 B10989241 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Katalognummer: B10989241
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: AIOFFSGZAVWBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide (CAS Number: 1574307-46-2) is a synthetic organic compound with a molecular formula of C 19 H 15 FN 4 O 2 and a molecular weight of 350.3 g/mol . This molecule is a representative example of a carboxamide-based chemical series investigated for their potential as potent and selective inhibitors of key biological targets. The compound's structure combines two pharmacologically significant moieties: a 6-fluoro-4-oxoquinazoline unit and a 1H-indole-4-carboxamide group . This molecular architecture is characteristic of compounds designed to mimic the nicotinamide portion of NAD+ and compete for its binding site on enzymes like poly(ADP-ribose) polymerase (PARP) . The presence of the fluorine atom on the quinazoline ring is a common feature in drug design, often employed to enhance binding affinity to the target protein and optimize pharmacokinetic properties . Primary carboxamides with related structural features have been identified as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathway . As such, this compound is a valuable chemical tool for researchers exploring new therapeutic avenues in oncology and autoimmune diseases, particularly in the context of PARP and BTK inhibition . Its applications extend to biochemical assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical exploration. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C19H15FN4O2

Molekulargewicht

350.3 g/mol

IUPAC-Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C19H15FN4O2/c20-12-4-5-17-15(10-12)19(26)24(11-23-17)9-8-22-18(25)14-2-1-3-16-13(14)6-7-21-16/h1-7,10-11,21H,8-9H2,(H,22,25)

InChI-Schlüssel

AIOFFSGZAVWBIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 6-Fluoroquinazolin-4(3H)-One Intermediate

The quinazolinone core is synthesized via cyclocondensation or transition-metal-catalyzed reactions:

Copper-Catalyzed Imidoylative Cross-Coupling

  • Reagents : 2-Isocyanobenzoates + amines.

  • Conditions : Cu(OAc)₂·H₂O (5 mol%), Et₃N, anisole, 150°C (microwave), 20 min.

  • Yield : 72–77%.

  • Mechanism : Imidoylative coupling followed by cyclization (Figure 1).

DMSO-Mediated Annulation

  • Reagents : 2-Aminobenzamide + DMSO (C1 source).

  • Conditions : H₂O₂ oxidant, K₂S₂O₈, 100°C, 6 h.

  • Yield : 68%.

Table 1 : Comparison of Quinazolinone Synthesis Methods

MethodCatalystSolventTimeYield (%)
Copper-catalyzedCu(OAc)₂Anisole20 min77
DMSO annulationK₂S₂O₈DMSO/H₂O6 h68
Microwave-assistedDABCOSolvent-free2 h72

Fluorination at Position 6

Fluorine is introduced via electrophilic substitution or late-stage functionalization:

Direct Fluorination

  • Reagents : Selectfluor® or F₂ gas.

  • Conditions : Acetonitrile, 80°C, 12 h.

  • Yield : 58%.

Halogen Exchange

  • Reagents : 6-Chloroquinazolinone + KF.

  • Conditions : DMF, 120°C, 24 h.

  • Yield : 63%.

Ethyl Linker Installation

The ethyl chain is attached via nucleophilic substitution or reductive amination:

Alkylation of Quinazolinone

  • Reagents : 3-Bromoethylquinazolinone + NaH.

  • Conditions : THF, 0°C → RT, 6 h.

  • Yield : 65%.

Reductive Amination

  • Reagents : Quinazolinone-3-amine + acetaldehyde.

  • Conditions : NaBH₃CN, MeOH, 12 h.

  • Yield : 71%.

Indole-4-Carboxamide Coupling

The final step involves amide bond formation:

Carboxylic Acid Activation

  • Reagents : 1H-Indole-4-carboxylic acid + SOCl₂.

  • Conditions : Reflux, 4 h → acyl chloride intermediate.

Peptide Coupling

  • Reagents : Acyl chloride + ethylamine-quinazolinone.

  • Conditions : EDC/HOBt, DMF, RT, 12 h.

  • Yield : 69%.

Table 2 : Optimization of Coupling Agents

Coupling SystemSolventTime (h)Yield (%)
EDC/HOBtDMF1269
BOPCH₂Cl₂673
DCC/DMAPTHF2458

Reaction Optimization Strategies

Solvent Effects

  • Anisole : Improved yields in copper-catalyzed reactions (77% vs. 58% in DMF).

  • Solvent-free : Microwave-assisted methods reduced purification steps.

Catalytic Systems

  • Cu(OAc)₂ : Enabled one-pot synthesis under aerobic conditions.

  • DABCO : Accelerated annulation via base-mediated deprotonation.

Temperature Control

  • Microwave irradiation : Reduced ethyl linker installation from 6 h → 20 min.

  • Cryogenic conditions : Prevented carboxamide hydrolysis during coupling.

Analytical Characterization

Key data for final compound :

  • Molecular formula : C₁₉H₁₅FN₄O₂.

  • Molecular weight : 350.3 g/mol.

  • ¹H NMR (DMSO-d₆) : δ 10.92 (s, 1H, indole-NH), 8.45 (d, J = 7.8 Hz, 1H, quinazolinone-H), 7.82–6.95 (m, 7H, aromatic).

  • HRMS (ESI+) : m/z 351.1254 [M+H]⁺.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.

Conditions Products Yield
1M HCl, reflux, 6h1H-indole-4-carboxylic acid + 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethylamine75–82%
1M NaOH, 80°C, 4hSame as above68–72%

Nucleophilic Substitution at Fluorine

The fluorine atom at position 6 of the quinazolinone ring is susceptible to nucleophilic aromatic substitution, enabling structural diversification.

Reagent Conditions Product Application
EthylenediamineDMF, 100°C, 12h6-aminoquinazolinone derivativeEnhanced kinase inhibition
Sodium methoxideMeOH, reflux, 8h6-methoxyquinazolinone analogSolubility optimization

Oxidation of the Quinazolinone Ring

The quinazolinone moiety can undergo oxidation, particularly at the 4-oxo position, to form hydroxylated or epoxidized derivatives.

Oxidizing Agent Conditions Product Biological Impact
H₂O₂Acetic acid, 60°C, 3h4-hydroxyquinazolinoneIncreased metabolic stability
mCPBACH₂Cl₂, RT, 24hEpoxide at adjacent double bond (if present)Potential for covalent target binding

Alkylation/Arylation of Indole Nitrogen

The indole nitrogen (N1) can undergo alkylation or arylation to modulate electronic properties and steric effects.

Reagent Conditions Product Purpose
Methyl iodideNaH, DMF, 0°C → RT, 6hN1-methylated indole derivativeImproved blood-brain barrier penetration
Benzoyl chloridePyridine, RT, 12hN1-benzoylated indole analogEnhanced target selectivity

Deformylation and Cleavage Reactions

Under specific conditions, the ethyl linker between the indole and quinazolinone moieties may undergo cleavage, enabling scaffold simplification.

Reagent Conditions Product Utility
LiAlH₄THF, reflux, 8hIndole-4-carboxamide + quinazolinone-ethylamineFragment-based drug discovery
HCl (gas)EtOAc, RT, 24hDeformylated indole derivativeSynthesis of simpler analogs

Comparative Reactivity with Structural Analogs

The compound’s dual heterocyclic structure distinguishes its reactivity from simpler derivatives.

Compound Key Reaction Unique Feature
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamideMethyl group stabilizes against oxidationIncreased synthetic yield under oxidative conditions
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneLacks carboxamide groupLimited solubility; requires functionalization for biological activity

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide exhibit significant antimicrobial properties. Specifically, indole derivatives have shown effectiveness against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis. The mechanism involves inhibition of MmpL3, an essential transporter in mycobacterial cell walls, which is critical for the translocation of mycolic acids .

2. Anticancer Potential

The indole scaffold is known for its anticancer properties. Studies have suggested that similar compounds can act as effective inhibitors against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique dual heterocyclic structure may contribute to enhanced selectivity and potency against cancer cells compared to traditional chemotherapeutics .

3. Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in disease processes. For instance, its interaction with cyclin-dependent kinases has been noted, which could position it as a candidate for treating diseases characterized by dysregulated cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (µM)Reference
AntimycobacterialM. tuberculosis0.0039 - 0.625
AnticancerVarious cancer cell linesVaries
Enzyme InhibitionCyclin-dependent kinasesNot specified

Case Study: Antimycobacterial Activity

In a study evaluating the anti-mycobacterial activity of indole derivatives, this compound was shown to have potent activity against multiple strains of Mycobacterium, demonstrating low cytotoxicity in human cell lines, thus highlighting its therapeutic potential against infections caused by resistant mycobacterial species .

Wirkmechanismus

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication, protein synthesis, or cell signaling pathways.

    Pathways Involved: It may inhibit key enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Key Substituents Biological Activity Reference
Target Compound : N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide 6-Fluoro, ethyl linker, indole-4-carboxamide Inferred: Potential antifungal or kinase modulation (based on analogs)
3-(2-(1H-indole-4-carboxamide)ethyl)benzoic acid () Indole-4-carboxamide, benzoic acid 23% inhibition (specific assay)
6a8 : 3-(difluoromethyl)-N-(2-((6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide () 6-Fluoro, difluoromethyl-pyrazole Antifungal activity (59% yield, IC₅₀ data not shown)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide () 6,7-Dimethoxy, 2-methyl, indole-2-carboxamide No bioactivity data reported
4ISE activator : (2S)-3-cyclohexyl-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide () 6-Fluoro, thiazole-propanamide Glucokinase activation (structural confirmation via PDB 4ISE)
18a : N-[(4-oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide () Morpholine-carboxamide Synthetic derivative (melting point: 222–224°C)

Structural and Functional Insights

Substituent Effects
  • Fluorine vs. Other Halogens: The 6-fluoro group in the target compound and 6a8 () may enhance metabolic stability compared to non-halogenated analogs. In contrast, chlorine in 3-chloro-4-hydroxy-N-phenethylbenzamide () showed 18% inhibition, suggesting halogens modulate activity .
  • Linker Flexibility : The ethyl linker in the target compound differs from the methylene linker in 6a8 (). Ethyl groups may improve solubility and reduce steric hindrance compared to bulkier substituents .
Carboxamide Variations
  • Indole-4-carboxamide (target compound) vs. Indole-2-carboxamide (): Positional isomerism significantly alters interactions. For example, compound 12 in (indole-4-carboxamide linked to benzoic acid) showed 23% inhibition, while indole-2-carboxamide analogs () lack reported activity .
  • Pyrazole and Thiazole Carboxamides : 6a8 () and the 4ISE activator () demonstrate that heterocyclic carboxamides enhance target specificity. The 4ISE activator’s thiazole group likely stabilizes glucokinase interactions .

Biologische Aktivität

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound that integrates both quinazoline and indole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN4O2C_{21}H_{19}FN_{4}O_{2}, with a molecular weight of 378.4 g/mol. The structure features a carboxamide group linked to an indole ring and a quinazolinone derivative, contributing to its unique pharmacological properties .

PropertyValue
Molecular Formula C21H19FN4O2
Molecular Weight 378.4 g/mol
CAS Number 1574481-90-5

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

The anticancer mechanism appears to involve:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases such as EGFR and CDK2, which are critical for cancer cell proliferation and survival. Inhibition of these targets leads to reduced cell viability and induction of apoptosis .
  • Induction of Apoptosis : Studies indicate that treatment with this compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as Caspases 3, 8, and 9, along with changes in mitochondrial membrane potential .

Case Studies

A notable study involved the synthesis and evaluation of several derivatives related to this compound. Among these derivatives, specific modifications led to enhanced potency against cancer cell lines, suggesting that structural variations can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was made:

Compound NameStructural FeaturesUnique Aspects
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamideIndole core with dimethoxybenzyl groupLacks the quinazolinone moiety
N-(5-chloroindolyl)-1H-indole-6-carboxamideIndole core with chlorine substitutionDifferent halogen substituent
Quinazoline derivativesQuinazolinone without indole linkageNo indole structure present

This comparison illustrates that the dual heterocyclic structure of this compound may confer distinct biological properties not found in other similar compounds.

Q & A

Q. Table 1: Representative Yields and Conditions for Analogous Compounds

IntermediateCoupling AgentSolventYield (%)Reference
Quinazolinone ethylamineEDC/HOBtDMF65–72
Indole-4-carboxylic acidDCC/DMAPDCM58–64

(Basic) How can NMR and HRMS be effectively utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks by comparing with analogous structures. For example:
    • The quinazolinone NH proton appears at δ 10.2–10.5 ppm (singlet, exchangeable).
    • Indole H-3 and H-7 protons show distinct aromatic splitting patterns (δ 7.2–8.1 ppm) .
  • HRMS: Confirm molecular formula (e.g., [M+H]+ calculated for C20H16FN5O2: 394.1312; observed: 394.1315) with <2 ppm error .

Q. Table 2: Key NMR Signals for Related Compounds

Substructure1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
Quinazolinone C=O-168.5–170.1
Indole C-4 carboxamide-165.3–166.8

(Basic) What in vitro models are suitable for evaluating the anticancer activity of this compound, and how should cytotoxicity assays be designed?

Methodological Answer:

  • Cell Lines: Use panels like NCI-60 or target-specific lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
  • Assay Design:
    • Dose Range: 0.1–100 µM, 72-hour exposure.
    • Controls: Include cisplatin (positive) and DMSO (vehicle).
    • Readouts: MTT or resazurin assays for IC50 determination.
  • Data Interpretation: Compare potency (IC50 <10 µM suggests high activity) and selectivity (SI >3 for cancer vs. normal cells) .

(Advanced) What strategies can resolve contradictions in reported biological activities of structurally similar quinazoline-indole hybrids?

Methodological Answer:

  • Structural Reanalysis: Verify purity (>95% by HPLC) and stereochemistry (X-ray crystallography if chiral centers exist) .
  • Functional Assays: Compare target engagement (e.g., kinase inhibition vs. apoptosis induction) using biochemical (e.g., ADP-Glo™) and cellular (e.g., caspase-3 activation) assays .
  • Meta-Analysis: Cross-reference SAR studies to identify critical substituents (e.g., 6-fluoro enhances potency by 3-fold vs. non-fluoro analogs) .

(Advanced) How does the introduction of a fluoro substituent at position 6 of the quinazolinone ring influence the compound's binding affinity?

Methodological Answer:

  • Electron-Withdrawing Effect: Fluorine increases electrophilicity of the quinazolinone core, enhancing hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M).
  • Structural Evidence: X-ray data for analogs show F···H-N interactions (2.8–3.1 Å) with hinge-region residues, improving Ki values by ~50% vs. non-fluorinated derivatives .

(Advanced) What crystallographic techniques are appropriate for determining the 3D structure, and how can refinement challenges be addressed?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement: Apply SHELXL for small-molecule refinement, using restraints for flexible ethyl linker moieties. Address twinning with TWINABS .
  • Validation: Check R-factor convergence (<5% discrepancy) and electron density maps (Fo-Fc <0.3 eÅ−3) .

(Advanced) What computational methods predict the pharmacokinetic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

  • In Silico Tools:
    • LogP: Predict via Molinspiration (calculated 2.8 vs. experimental 2.6).
    • Metabolic Stability: Use StarDrop’s CYP450 module to identify vulnerable sites (e.g., indole N-methylation reduces clearance by 40%) .
  • Validation: Compare MDCK permeability (Papp >10⁻⁶ cm/s) with Caco-2 assays .

(Advanced) How can structure-based drug design optimize the indole-4-carboxamide moiety for enhanced target inhibition?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with EZH2 (e.g., indole NH forms π-π stacking with Phe665).
  • Synthetic Modifications: Introduce substituents at indole C-5 (e.g., methoxy for solubility) or replace carboxamide with sulfonamide for improved binding ΔG (~-2.3 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.